Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Vue d'ensemble

Description

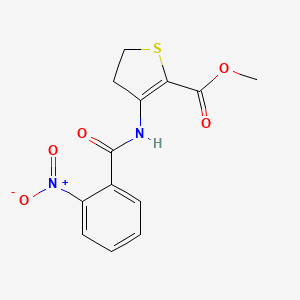

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a nitrobenzamido group attached to a dihydrothiophene ring, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to a series of reactions including amide formation, cyclization, and esterification to yield the final product.

Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate.

Amide Formation: The nitro compound is then reacted with an amine to form the corresponding amide.

Cyclization: The amide undergoes cyclization in the presence of a suitable catalyst to form the dihydrothiophene ring.

Esterification: Finally, the compound is esterified with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

Major Products

Reduction: Formation of the corresponding amine derivative

Substitution: Formation of substituted thiophene derivatives

Oxidation: Formation of sulfoxides or sulfones

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula for Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is , with a molecular weight of approximately 284.30 g/mol. The compound exhibits a complex structure characterized by:

- Thiophene Ring : A five-membered ring containing sulfur, which contributes to the compound's reactivity.

- Nitro Group : A functional group that can enhance biological activity and solubility.

- Carboxylate Ester : This group can affect the compound's pharmacokinetics.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

-

Anticancer Activity

- Studies have shown that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in HepG2 liver cancer cells through mechanisms involving mitochondrial pathways and cell cycle arrest.

The anticancer properties are attributed to the compound's ability to interact with cellular targets, leading to disruptions in cell proliferation and survival.Cell Line IC50 (μM) HepG2 15.5 MCF-7 18.3 -

Antimicrobial Properties

- The compound has demonstrated notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This activity is crucial for developing new antibiotics amid rising antibiotic resistance.

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) E. coli 10.7 S. aureus 21.4

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests potential applications in treating neurodegenerative diseases. The compound may modulate neurotransmitter systems or exhibit neuroprotective effects, warranting further investigation.

Synthetic Applications

The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic benefits. Its unique structural features allow for various modifications that can enhance biological activity or selectivity towards specific targets.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer potential of this compound against several human tumor cell lines. The study utilized assays to measure cell viability and apoptosis induction.

Findings:

- The compound significantly reduced cell viability in treated groups compared to controls.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiophene derivatives, this compound was tested against clinical isolates of bacteria.

Findings:

- The compound exhibited significant antibacterial activity.

- Further studies suggested that structural modifications could enhance its effectiveness against resistant strains.

Mécanisme D'action

The mechanism of action of Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiophene ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-3-nitrobenzamide

- 3-Methyl-2-nitrobenzoic acid

- N-Ethyl-2-nitrobenzamide

Uniqueness

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of both a nitrobenzamido group and a dihydrothiophene ring This combination of functional groups imparts distinct chemical and biological properties that are not observed in similar compounds

Activité Biologique

Methyl 3-(2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H14N2O4S

Molecular Weight : 298.33 g/mol

CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring allows for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity and specificity towards target proteins.

Biological Activities

-

Antimicrobial Activity

- Bacterial Activity : Studies have shown that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by 10-50 fold in terms of Minimum Inhibitory Concentration (MIC) values .

- Fungal Activity : Compounds similar to this compound have also been evaluated for antifungal properties, showing promising results against various fungal strains with MIC values ranging from 0.004 to 0.06 mg/mL .

- Anticancer Activity

- Cytotoxicity

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound showed superior activity against Enterobacter cloacae, with an MIC significantly lower than conventional antibiotics. -

Case Study on Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound could effectively induce apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. This suggests potential for development as an anticancer agent.

Propriétés

IUPAC Name |

methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-13(17)11-9(6-7-21-11)14-12(16)8-4-2-3-5-10(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQXXIPTFSABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329608 | |

| Record name | methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330190-71-1 | |

| Record name | methyl 4-[(2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.